![molecular formula C9H12N2O B2379896 3-Cyclobutoxy-6-methylpyridazine CAS No. 2202325-55-9](/img/structure/B2379896.png)
3-Cyclobutoxy-6-methylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of 3-Cyclobutoxy-6-methylpyridazine is C9H12N2O. The compound has a molecular weight of 164.21 g/mol.Chemical Reactions Analysis
3-Cyclobutoxy-6-methylpyridazine is a part of the histamine H3 receptor ligands with a 3-cyclobutoxy motif . This particular rigidification leads to a significant increase in H3R affinity compared to the non-constrained counterpart .Physical And Chemical Properties Analysis
The compound has a melting point of 67-69°C, and a boiling point of 243-244°C. It is highly soluble in polar solvents such as water, methanol, and ethanol, but insoluble in non-polar solvents such as hexane and chloroform.Future Directions
The constrained 3-cyclobutoxy linker emerges as a novel, versatile, and attractive motif for H3R ligands . Antagonists/inverse agonists for the histamine H3 receptor (H3R) are subject to intensive research . Many chemical classes contain a 3-propoxy linker to connect an aromatic moiety and a basic amine . This particular rigidification leads to a significant increase in H3R affinity compared to the non-constrained counterpart .
Mechanism of Action
Target of Action
It is known that pyridazine derivatives, which include 3-cyclobutoxy-6-methylpyridazine, have been utilized in medicinal chemistry against a range of biological targets .
Mode of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities . For instance, some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Pyridazine derivatives have been shown to impact a variety of physiological effects .
Result of Action
Pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities .
properties
IUPAC Name |
3-cyclobutyloxy-6-methylpyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-5-6-9(11-10-7)12-8-3-2-4-8/h5-6,8H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOYVFIKPAZHRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutoxy-6-methylpyridazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.